4-Nitrofenil beta-D-N,N',N''-triacetilquitotriosa

Descripción general

Descripción

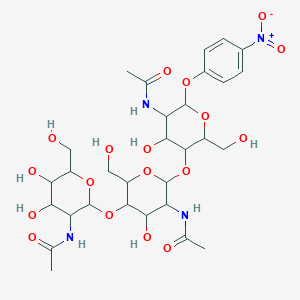

4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose is a synthetic compound used primarily as a substrate for the hydrolytic activity of chitinase enzymes. It is composed of a 4-nitrophenyl group attached to a beta-D-N,N’,N’'-triacetylchitotriose moiety. This compound is particularly useful in biochemical assays to measure chitinase activity by releasing a chromogenic end product, 4-nitrophenol, which can be measured spectrophotometrically at 405 nm .

Aplicaciones Científicas De Investigación

Chitinase Activity Assays

NP-CHT is predominantly used as a substrate for measuring chitinase activity across different organisms, including bacteria, fungi, and plants. The hydrolysis of NP-CHT by chitinases results in the release of 4-nitrophenol, which can be quantitatively measured using spectrophotometry.

Case Study: Enzyme Activity Measurement

In a study involving Bacillus licheniformis chitinase, researchers incubated 20 μg/ml of enzyme with 1 mg/ml of NP-CHT. The resulting release of p-nitrophenol was measured at 410 nm, demonstrating the compound's effectiveness as a substrate for quantifying chitinase activity .

Enzyme Kinetics Studies

NP-CHT is instrumental in studying enzyme kinetics, helping researchers determine parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity). These parameters provide insights into enzyme efficiency and substrate affinity.

Kinetic Parameters

The Km value for chitinase acting on NP-CHT has been reported to be approximately 0.48 mM. This information is vital for understanding how different chitinases interact with their substrates under various conditions.

Drug Development

The role of chitinases extends to drug development, particularly in designing inhibitors that can target these enzymes to combat fungal infections or pests. NP-CHT serves as a model compound for screening potential inhibitors.

Research Insights

Studies have shown that specific inhibitors can significantly reduce chitinase activity when tested against NP-CHT, providing a pathway for developing antifungal agents .

Biological Research

NP-CHT aids in exploring biological processes involving chitinases, such as pathogen defense mechanisms and cell wall degradation. Understanding these processes is crucial for advancements in agricultural biotechnology and pathology.

Applications in Pathogen Defense

Research indicates that plants utilize chitinases as part of their defense strategy against fungal pathogens. By measuring chitinase activity using NP-CHT, scientists can assess plant resistance mechanisms .

Summary of Biochemical Properties

Molecular Formula : C30H44N4O18

Molecular Weight : 748.69 g/mol

Solubility : Soluble in DMSO at concentrations between 980-1020 mg/mL .

Mecanismo De Acción

Target of Action

The primary target of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is the chitinase enzyme . Chitinase is an enzyme that catalyzes the breakdown of chitin, a component of the cell walls of fungi and the exoskeletons of insects and crustaceans .

Mode of Action

4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose acts as a substrate for the hydrolytic activity of the chitinase enzyme . The compound undergoes enzymatic hydrolysis, leading to the release of a chromogenic end product, p-nitrophenol . This reaction can be measured at 405 nm .

Biochemical Pathways

The action of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose affects the chitin degradation pathway . By serving as a substrate for chitinase, it facilitates the breakdown of chitin, thereby influencing the biochemical processes associated with chitin metabolism .

Pharmacokinetics

Its solubility in dmso, which is between 980-1020 mg/mL , suggests that it may have good bioavailability.

Result of Action

The hydrolysis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose by chitinase results in the release of p-nitrophenol . This reaction can be used to measure the activity of chitinase, providing a useful tool for studying the role of this enzyme in various biological contexts .

Análisis Bioquímico

Biochemical Properties

4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose interacts with enzymes such as chitinase and lysozyme . The compound is a substrate for these enzymes, and its hydrolysis results in the release of chromogenic end product p-nitrophenol .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose involves its interaction with enzymes like chitinase. The compound acts as a substrate for the enzyme, leading to its hydrolysis and the release of p-nitrophenol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose involves the acetylation of chitin oligosaccharides followed by the attachment of the 4-nitrophenyl group. The general synthetic route includes:

Acetylation of Chitin Oligosaccharides: Chitin oligosaccharides are treated with acetic anhydride in the presence of a base such as pyridine to form N,N’,N’'-triacetylchitotriose.

Attachment of 4-Nitrophenyl Group: The triacetylchitotriose is then reacted with 4-nitrophenyl chloroformate in the presence of a base like triethylamine to form 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose.

Industrial Production Methods

Industrial production methods for 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl beta-D-N,N’,N’‘-triacetylchitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase enzymes. The hydrolysis results in the cleavage of the glycosidic bonds, releasing 4-nitrophenol and N,N’,N’'-triacetylchitotriose fragments .

Common Reagents and Conditions

Chitinase Enzymes: These enzymes catalyze the hydrolysis of the compound.

Buffer Solutions: Typically, phosphate buffer solutions at pH 6.0-7.0 are used to maintain optimal enzyme activity.

Temperature: Reactions are usually carried out at 37°C to mimic physiological conditions.

Major Products Formed

The major product formed from the hydrolysis of 4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is 4-nitrophenol, which is a chromogenic compound that can be easily detected and quantified .

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl N,N’-diacetyl-beta-D-chitobioside: Another substrate for chitinase enzymes, used for measuring exochitinase activity.

4-Methylumbelliferyl beta-D-N,N’,N’'-triacetylchitotrioside: A fluorogenic substrate used in chitinase assays.

4-Nitrophenyl N-acetyl-beta-D-glucosaminide: Used for measuring the activity of N-acetyl-beta-D-glucosaminidases.

Uniqueness

4-Nitrophenyl beta-D-N,N’,N’'-triacetylchitotriose is unique due to its specific use in measuring endochitinase activity, providing a chromogenic end product that is easily quantifiable. Its structure allows for the release of 4-nitrophenol upon hydrolysis, making it a valuable tool in biochemical assays .

Actividad Biológica

4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose is a synthetic compound widely utilized in biochemical research, particularly as a substrate for chitinase enzymes. Its significance lies in its role in understanding chitin degradation, which is crucial for various biological processes including pathogen defense and cell wall degradation in fungi and plants.

- Molecular Formula : C30H44N4O18

- Molecular Weight : 748.69 g/mol

- Solubility : Soluble in DMSO at concentrations between 980-1020 mg/mL .

4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose primarily acts as a substrate for chitinase enzymes. The hydrolysis of this compound by chitinase leads to the release of p-nitrophenol, which can be quantitatively measured, making it a valuable tool for enzyme activity assays.

Biochemical Pathways

The hydrolysis process affects the chitin degradation pathway, which is vital for the breakdown of chitin, a key component of fungal cell walls and exoskeletons of arthropods .

Research Applications

The compound has several applications in scientific research:

- Chitinase Activity Assays : Used to measure the activity of chitinases from various organisms, including fungi and bacteria.

- Enzyme Kinetics Studies : Provides measurable end products that facilitate the study of enzyme kinetics.

- Drug Development : Assists in understanding the role of chitinases in biological processes, potentially leading to therapeutic applications.

Chitinase Activity Assays

In a study assessing the activity of recombinant Bacillus licheniformis chitinase, 20 μg/ml of enzyme was incubated with 1 mg/ml of 4-nitrophenyl beta-D-N,N',N''-triacetylchitotriose. The release of p-nitrophenol was measured spectrophotometrically at 410 nm, demonstrating a reaction rate of . This highlights the compound's effectiveness as a substrate for quantifying chitinase activity.

Enzyme Kinetics

The kinetic parameters for chitinase acting on this substrate were determined, yielding a Km value of approximately 0.48 mM. These parameters are crucial for understanding the efficiency and substrate affinity of chitinases .

Summary Table of Key Findings

| Parameter | Value |

|---|---|

| Molecular Formula | C30H44N4O18 |

| Molecular Weight | 748.69 g/mol |

| Solubility | 980-1020 mg/mL in DMSO |

| Km (Michaelis constant) | ~0.48 mM |

| Reaction Rate |

Propiedades

IUPAC Name |

N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYYAJFSFHIFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N4O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399448 | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-38-9 | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.